molecular formula C9H11NO2 B1267755 Ethyl 6-methylnicotinate CAS No. 21684-59-3

Ethyl 6-methylnicotinate

Cat. No. B1267755
CAS RN: 21684-59-3
M. Wt: 165.19 g/mol
InChI Key: FEWVINDUUUHRKM-UHFFFAOYSA-N
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Patent
US05106859

Procedure details

A mixture of 14.9 g of ethyl 6-methylnicotinate, 60 ml of acetic acid and 21.5 ml of 30% hydrogen peroxide was stirred at 80° C. for 16 hours, the reaction liquid was concentrated under a reduced pressure, water was added to the concentrate, and the mixture was extracted with chloroform. The chloroform layer was washed with an aqueous solution of potassium carbonate and dried over anhydrous potassium carbonate, and the solvent was removed under a reduced pressure to obtain 14.0 g of 5-ethoxycarbonyl-2-methyl pyridine-1-oxide. ##STR6##
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.[OH:13]O>C(O)(=O)C>[CH2:9]([O:8][C:6]([C:5]1[CH:11]=[CH:12][C:2]([CH3:1])=[N+:3]([O-:13])[CH:4]=1)=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OCC)C=C1
Name
Quantity
21.5 mL
Type
reactant
Smiles
OO
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the concentrate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with an aqueous solution of potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=CC(=[N+](C1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.